molecular formula C23H19FN2O2 B2704222 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 371220-93-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Cat. No.: B2704222
CAS No.: 371220-93-8
M. Wt: 374.415
InChI Key: FEBXWFSPRPHJHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (HB-UC-15)”, has been described . The general procedure involves dissolving a compound in dichloromethane, adding trimethylamine, and stirring for 30 minutes at room temperature. Then, 4-nitro benzoyl chloride is added and stirring is continued for 1 hour .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (HB-UC-15)” include the reaction of (6-amino-3,4-dihydroquinolin-1 (2H)-yl) (phenyl)methanone with trialkylamine in dichloromethane, followed by the addition of 3,5-bis (trifluoromethyl)phenyl carboxylic acid chloride .

Scientific Research Applications

1. Pharmacological Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide and its derivatives have been explored in various pharmacological contexts. For instance, one study identified the human metabolites of a related compound, YM758, which is an inhibitor of the If current channel in the sinus node of the heart. This research helps in understanding the drug's metabolic pathways and its potential applications in treating conditions like stable angina and atrial fibrillation (Umehara et al., 2009). Additionally, fluorobenzamide derivatives containing thiazole and thiazolidine have shown promising antimicrobial properties (Desai et al., 2013).

2. Imaging and Diagnostic Applications

Certain fluorobenzamides, including those similar to this compound, have been utilized in imaging studies. For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of σ receptors (Shiue et al., 1997). This highlights its potential use in diagnosing and studying various neurological and oncological conditions.

3. Chemical Synthesis and Development

Several studies focus on the chemical synthesis and development of tetrahydroquinoline derivatives. For example, a practical and scalable synthetic route for YM758 monophosphate, a related compound, has been developed, showcasing the importance of these compounds in medicinal chemistry (Yoshida et al., 2014).

4. Biological Activity and Gene Expression

Tetrahydroquinoline ligands, including those similar to the subject compound, have been synthesized and evaluated for their ability to control gene expression in ecdysone responsive systems. This research indicates potential applications in regulating biological processes and could have implications in genetic research and therapy (Smith et al., 2003).

5. Anticancer Research

Derivatives of tetrahydroquinoline, like the compound , have been synthesized and evaluated as potential anticancer agents. This underscores the significance of these compounds in the development of new cancer treatments (Redda et al., 2010).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBXWFSPRPHJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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